molecular formula C17H14ClFN4S B2802083 3-((2-chlorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 923179-17-3

3-((2-chlorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B2802083
CAS No.: 923179-17-3
M. Wt: 360.84
InChI Key: LJYJBTUDYDLLFA-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[2,1-c][1,2,4]triazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of electronegative atoms such as chlorine and fluorine might increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Bioactivity

  • A study by Mohan and Kumar (2003) focused on the synthesis of various condensed heterocyclic systems, including imidazo[2,1-b]-1,3,4-thiadiazolo[2,3-c]-s-triazoles, and evaluated their antibacterial and antifungal activities. This study highlights the potential of such compounds in developing new antimicrobial agents (Mohan & Kumar, 2003).

Antimicrobial and Anticonvulsant Activities

  • Gülerman et al. (1997) synthesized derivatives of 1-(4-fluorobenzoyl)-4-substituted-thiosemicarbazide and 5-(4-fluorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione, including compounds similar to the target molecule. These compounds exhibited antimycobacterial and anticonvulsant activities, suggesting potential applications in treating mycobacterial infections and seizures (Gülerman et al., 1997).

Cytotoxicity and Anticancer Potential

  • A study by Balewski et al. (2020) on imidazo[2,1-c][1,2,4]triazole derivatives demonstrated their in vitro cytotoxic potency against human cancer cell lines, indicating potential applications in cancer treatment (Balewski et al., 2020).

Antibacterial Agents

  • Research by Sztanke et al. (2006) synthesized imidazo[2,1-c][1,2,4]triazole aryl derivatives with antibacterial properties, suggesting potential for the development of new antibacterial drugs (Sztanke et al., 2006).

Antioxidant Activities

  • Khan et al. (2010) explored the antioxidant activities of triazole and thiadiazole derivatives, revealing the potential for these compounds to act as antioxidants (Khan et al., 2010).

Angiotensin II Antagonists

  • Ashton et al. (1993) investigated 1,2,4-triazoles and imidazo[1,2-b][1,2,4]triazoles as angiotensin II antagonists, suggesting potential therapeutic applications in cardiovascular diseases (Ashton et al., 1993).

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4S/c18-15-4-2-1-3-12(15)11-24-17-21-20-16-22(9-10-23(16)17)14-7-5-13(19)6-8-14/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYJBTUDYDLLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC3=CC=CC=C3Cl)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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